molecular formula C28H28ClN3O4S B2358490 N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 851715-43-0

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide

Cat. No. B2358490
CAS RN: 851715-43-0
M. Wt: 538.06
InChI Key: VSZPDGGLNUWTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In vitro studies have explored its effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Researchers are keen on understanding its mechanism of action and potential clinical applications in combating bacterial infections.

Thiazole Synthesis

The compound is synthesized via Hantzsch thiazole synthesis, which involves reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. Thiazoles and their derivatives have found applications in drug development, including antifungals, antiretrovirals, and antineoplastics . The compound’s unique structure contributes to its potential as a scaffold for novel drug candidates.

Antimicrobial Agents

Thiazole-based compounds have demonstrated antimicrobial activity. For instance, Nitazoxanide, an antimicrobial drug, has shown efficacy against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole . The compound’s chlorine substitution may influence its biological activity, making it an interesting candidate for further exploration.

Anti-Inflammatory Potential

Darbufelone, a marketed anti-inflammatory drug, shares structural similarities with our compound. Darbufelone has been studied as a lung cancer cell growth inhibitor . Investigating the anti-inflammatory properties of our compound could reveal additional therapeutic applications.

Treatment of HIV Infections

Thiazole scaffolds have improved the efficacy of drugs used to treat HIV infections. Researchers have explored various thiazole derivatives for their antiviral activity . Investigating whether our compound exhibits similar effects could be valuable.

Potential in Cancer Therapeutics

Given the compound’s unique structure, it may serve as a starting point for designing novel anticancer agents. Researchers could explore its effects on cancer cell lines and evaluate its potential as a targeted therapy.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-18-8-10-20(15-22(18)29)31-27(33)17-37-26-16-32(23-7-5-4-6-21(23)26)13-12-30-28(34)19-9-11-24(35-2)25(14-19)36-3/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,34)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZPDGGLNUWTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.